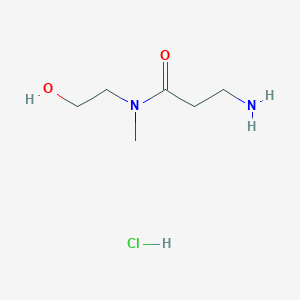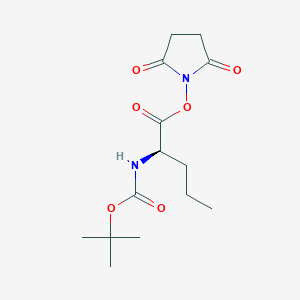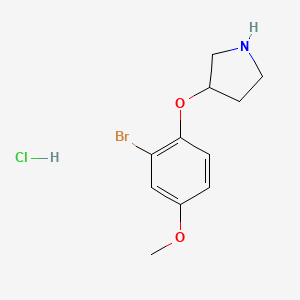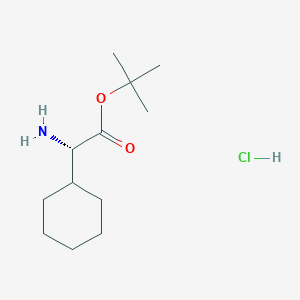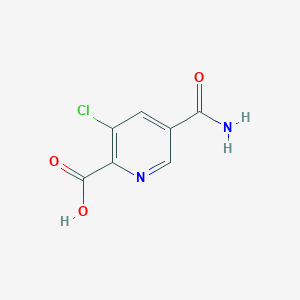
3-Metil-3-(tiofeno-3-il)pirrolidina-2,5-diona
Descripción general
Descripción
3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione is a heterocyclic organic compound that features a thiophene ring attached to a pyrrolidine-2,5-dione core
Aplicaciones Científicas De Investigación
3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.
Material Science: Its unique structure makes it suitable for the development of advanced materials with specific electronic and optical properties.
Industrial Processes: The compound can be used as an intermediate in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
Target of Action
Similar pyrrolidine derivatives have shown inhibitory properties against aldose reductase (alr2) in an in vitro model of diabetic retinopathy .
Mode of Action
It has been suggested that similar compounds have the ability to scavenge free radicals generated in vitro by donating a hydrogen atom .
Biochemical Pathways
Similar pyrrolidine derivatives have been linked to the detoxification and clearance of foreign toxic substances from the body .
Result of Action
Similar compounds have shown antiproliferative activity .
Action Environment
Similar compounds have been studied at room temperature in dry dimethylformamide .
Análisis Bioquímico
Biochemical Properties
3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in detoxification processes, such as those regulated by the pregnane X receptor (PXR) . These interactions often involve binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions.
Cellular Effects
The effects of 3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mobility of certain protein loops, such as the H11–12 loop of the ERα protein . This modulation can lead to changes in cellular responses and functions, impacting processes like cell growth and differentiation.
Molecular Mechanism
At the molecular level, 3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the interaction. For instance, its binding to the active site of enzymes can prevent substrate access, thereby inhibiting enzyme activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may diminish over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and improving cellular function. At higher doses, it can cause toxic or adverse effects, including disruptions in metabolic processes and cellular damage . Understanding the dosage thresholds is essential for determining its safe and effective use in therapeutic applications.
Metabolic Pathways
3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can influence the activity of enzymes involved in the detoxification of foreign substances, thereby affecting the overall metabolic balance . These interactions are critical for understanding how the compound affects cellular metabolism and homeostasis.
Transport and Distribution
The transport and distribution of 3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution patterns are important for understanding its bioavailability and potential therapeutic effects.
Subcellular Localization
3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in modulating cellular processes and interactions with other biomolecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of α-aminonitriles with ketones in the presence of elemental sulfur and a base.
Introduction of the Pyrrolidine-2,5-dione Core: The pyrrolidine-2,5-dione core can be introduced through cyclization reactions involving diketones and amines.
Methylation: The final step involves the methylation of the thiophene ring to introduce the methyl group at the 3-position.
Industrial Production Methods: In an industrial setting, the compound can be produced through continuous flow processes that allow for better control over reaction conditions and improved scalability. These methods often involve the use of catalysts to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound into its corresponding saturated analogs.
Substitution: Substitution reactions can introduce different functional groups onto the thiophene ring or the pyrrolidine-2,5-dione core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as sulfones and sulfoxides.
Reduction Products: Saturated analogs, such as tetrahydrothiophenes.
Substitution Products: Derivatives with different functional groups, such as halogenated thiophenes.
Comparación Con Compuestos Similares
3-Methylthiophene: A simpler thiophene derivative without the pyrrolidine-2,5-dione core.
Pyrrolidine-2,5-dione derivatives: Compounds with similar dione cores but different substituents.
Uniqueness: 3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione is unique due to its combination of the thiophene ring and the pyrrolidine-2,5-dione core, which provides distinct chemical and biological properties compared to its simpler counterparts.
Propiedades
IUPAC Name |
3-methyl-3-thiophen-3-ylpyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-9(6-2-3-13-5-6)4-7(11)10-8(9)12/h2-3,5H,4H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVKOJSKGLAFLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1=O)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



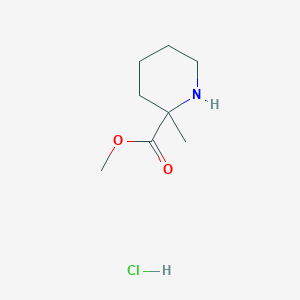
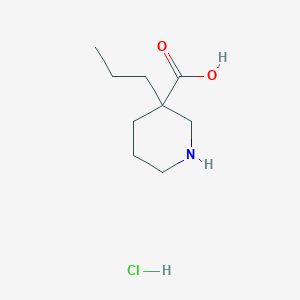
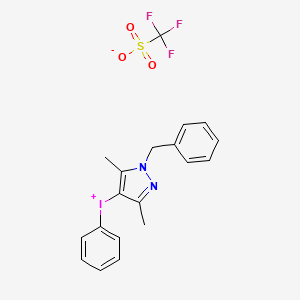
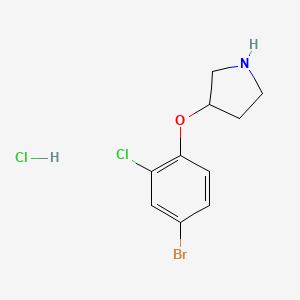
![4-[(4-Bromo-2-chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1527174.png)

